(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione
Description
(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione is a chiral benzodiazepine derivative characterized by a fused pyrrolo-benzodiazepine-dione scaffold. Its structure includes a benzo[e] ring fused to a pyrrolodiazepine system with two ketone groups at positions 3 and 11. The (R)-configuration at the 11a position distinguishes it from stereoisomers, which may influence its physicochemical and biological properties .
Properties
IUPAC Name |
(6aR)-6a,7,8,11-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-6-5-10-12(16)13-9-4-2-1-3-8(9)7-14(10)11/h1-4,10H,5-7H2,(H,13,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXZDVWCHNNMDZ-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N2C1C(=O)NC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N2[C@H]1C(=O)NC3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of L-Proline with Isatoic Anhydride
The most widely employed method involves the cyclocondensation of L-proline with isatoic anhydride, as demonstrated by Kamal et al.. This one-pot reaction proceeds in N,N-dimethylformamide (DMF) at 140°C for 5 hours, yielding the pyrrolo-benzodiazepinedione core in 85% yield (Table 1). The use of L-proline ensures the (S)-configuration at the 11a position; however, inversion or resolution steps are required to access the (R)-enantiomer.
Table 1: Cyclocondensation Reaction Conditions
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| L-Proline | DMF | 140 | 5 | 85 |
| Isatoic anhydride | DMF | 140 | 5 | 85 |
Mechanistically, the reaction proceeds via nucleophilic attack of the proline amine on the electrophilic carbonyl of isatoic anhydride, followed by intramolecular cyclization. The crude product is purified via recrystallization from water, affording an off-white solid with >99% purity by LCMS.
Reductive Cyclization of N-(2-Azidobenzoyl)pyrrolidine-2-carboxaldehydes
An alternative route involves reductive cyclization of N-(2-azidobenzoyl)pyrrolidine-2-carboxaldehyde derivatives. This method, pioneered by Thurston and Langley, employs tin(II) chloride dihydrate (SnCl₂·2H₂O) in methanol under reflux to reduce the azide group to an amine, followed by spontaneous cyclodehydration (Scheme 1). While this approach avoids the use of toxic mercury(II) chloride, racemization at the 11a position remains a concern unless chiral auxiliaries are incorporated.
Scheme 1: Reductive Cyclization Pathway
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N-(2-Azidobenzoyl)pyrrolidine-2-carboxaldehyde → SnCl₂ reduction → Amine intermediate
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Cyclodehydration → (R)- or (S)-PBD dilactam
Yields for this method range from 46% to 70%, depending on the substituents and reaction scale.
Thioacetal-Mediated Synthesis
The Kamal group developed a thioacetal-based strategy to enhance stereochemical fidelity. Diethyl thioacetals are introduced to stabilize aldehyde intermediates, preventing racemization during subsequent steps (Scheme 2). For example, (2S)-2-[bis(ethylthio)methyl]pyrrolidine is coupled with 2-nitrobenzoyl chloride, followed by reduction and mercury(II) chloride-mediated deprotection. Despite its efficiency, this method’s reliance on toxic HgCl₂ conflicts with green chemistry principles.
Scheme 2: Thioacetal Protection/Deprotection
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Thioacetal formation → Alkylation → Nitro reduction
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HgCl₂ deprotection → Cyclization → (R)-PBD dilactam
Stereochemical Control and Resolution
Achieving the (R)-configuration requires either enantioselective synthesis or post-synthetic resolution. In the cyclocondensation method, substituting L-proline with D-proline directly yields the (R)-enantiomer, though D-proline’s limited commercial availability increases costs. Alternatively, enzymatic resolution using lipases or chiral stationary phase chromatography has been reported, albeit with reduced overall yields (50%–60%).
Comparative Analysis of Synthetic Routes
Table 2: Method Comparison
| Method | Yield (%) | Stereochemical Control | Toxicity Concerns |
|---|---|---|---|
| Cyclocondensation | 85 | Moderate | Low |
| Reductive Cyclization | 70 | Low | Moderate |
| Thioacetal-Mediated | 65 | High | High |
The cyclocondensation route offers the highest yield and scalability, while the thioacetal method provides superior stereoselectivity despite toxicity issues.
Applications and Derivative Synthesis
The (R)-enantiomer serves as a precursor for antitumor agents such as PBD conjugates and dimers. Functionalization at the C8 position via alkylation or click chemistry enables the attachment of pharmacophores like carbazoles or triazoles, enhancing DNA-binding affinity .
Chemical Reactions Analysis
Types of Reactions
®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule, allowing for the synthesis of a wide range of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Biological Activities
(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione exhibits a range of biological activities that make it a candidate for therapeutic applications:
Antitumor Activity
Research indicates that derivatives of pyrrolo[1,4]benzodiazepines possess significant antitumor properties. In vitro studies have shown that certain derivatives can inhibit the growth of various cancer cell lines including MCF-7 (breast cancer) and UACC-62 (melanoma) . The mechanism of action is thought to involve interference with DNA replication and repair processes.
Anticonvulsant Properties
Pyrrolo[1,4]benzodiazepines are recognized for their anticonvulsant effects. Studies have demonstrated that these compounds can modulate neurotransmitter systems in the brain, particularly GABAergic pathways, which are crucial for controlling seizures .
Anxiolytic Effects
Recent pharmacological evaluations suggest that this compound may exhibit anxiolytic properties. This is attributed to its ability to enhance GABA receptor activity, leading to reduced anxiety levels in preclinical models .
Case Studies
Case Study 1: Antitumor Efficacy
In a study published in MDPI's Molecules, researchers synthesized a series of pyrrolo[1,4]benzodiazepine derivatives and evaluated their cytotoxicity against several cancer cell lines. The results indicated that specific modifications to the compound's structure could enhance its potency against tumor cells .
Case Study 2: Neuropharmacological Assessment
Another study focused on the neuropharmacological profile of pyrrolo[1,4]benzodiazepines. It was found that certain analogs could significantly reduce seizure frequency in animal models while exhibiting minimal side effects compared to traditional anticonvulsants .
Summary Table of Applications
Mechanism of Action
The mechanism of action of ®-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate biological pathways, leading to therapeutic effects. For example, binding to a specific enzyme might inhibit its activity, thereby affecting a metabolic pathway involved in disease progression.
Comparison with Similar Compounds
Key Observations :
- Stereochemistry : The (R)-configuration of the target compound contrasts with the (S)-configured analogs (e.g., compound 9), which may impact receptor binding or metabolic stability .
- Ring Systems : The triazolo-fused derivative (compound 7) introduces a heterocyclic ring, likely increasing structural rigidity and metabolic resistance compared to the parent scaffold .
Physicochemical Properties
Biological Activity
(R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione is a compound that belongs to the class of pyrrolo[1,2-a][1,4]benzodiazepines. This class of compounds has garnered significant interest due to their diverse biological activities and potential therapeutic applications. The compound is characterized by its unique molecular structure (C12H12N2O2) and has been studied for various pharmacological effects.
Biological Activity Overview
Pyrrolo[1,2-a][1,4]benzodiazepines are recognized for their broad spectrum of biological activities including:
- Anticancer properties : These compounds have shown efficacy in inhibiting cancer cell growth and proliferation.
- Antiviral effects : Some derivatives have been identified as non-nucleoside inhibitors of HIV-1 reverse transcriptase.
- CNS activity : They exhibit sedative, anticonvulsant, and myorelaxant effects .
The biological activity of this compound primarily involves interaction with DNA. These compounds can bind to the minor groove of DNA and alkylate specific bases such as guanine. This interaction can lead to disruption of DNA replication and transcription processes in cancer cells .
Anticancer Activity
A study demonstrated that pyrrolo[1,2-a][1,4]benzodiazepines possess significant anticancer properties. Specifically:
- Cell Line Studies : In vitro studies on various cancer cell lines revealed that these compounds inhibit cell proliferation effectively.
- Mechanistic Insights : The mechanism involves DNA intercalation and resultant apoptosis in cancer cells .
Antiviral Activity
Research has indicated that certain derivatives of this compound act as inhibitors of HIV-1 reverse transcriptase:
CNS Effects
Several studies have explored the central nervous system effects of these compounds:
- Sedative and Anxiolytic Properties : Clinical trials have suggested potential use in treating anxiety disorders due to their sedative effects .
Data Table
Q & A
Q. What are the standard synthetic protocols for preparing (R)-1,5,10,11a-Tetrahydro-3H-benzo[e]pyrrolo[1,2-a][1,4]diazepine-3,11(2H)-dione?
The compound is synthesized via condensation reactions followed by nucleophilic substitution. A typical procedure involves:
- Step 1 : Condensation of 3-(pyrrol-1-yl)-1-propylamine with (1-hydroxymethyl)benzotriazole in chloroform, catalyzed by p-toluenesulfonic acid (p-TsOH), to form a benzotriazole intermediate .
- Step 2 : Nucleophilic substitution of the benzotriazole group using Grignard reagents (e.g., ethylmagnesium bromide) in dry THF under argon. Reaction conditions include stirring at 0°C for 2 hours, followed by room temperature overnight .
- Purification : Silica gel column chromatography with hexane/ethyl acetate (7:1 to 3:1) as eluent .
Q. How is the structural identity and purity of this compound validated post-synthesis?
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR spectra are recorded to confirm proton and carbon environments. For example, signals corresponding to the diazepine ring (δ ~2.5–3.5 ppm for CH2 groups) and aromatic protons (δ ~6.8–7.5 ppm) are analyzed .
- Elemental Analysis : Experimental C, H, and N percentages are compared with theoretical values (e.g., C: 65.7%, H: 6.5%, N: 12.1%) .
- High-Resolution Mass Spectrometry (HRMS) : Used to confirm molecular ion peaks .
Q. What purification techniques are effective for isolating this compound?
- Silica Gel Chromatography : Most common method; hexane/ethyl acetate gradients (7:1 to 3:1) resolve impurities .
- Recrystallization : Optional for crystalline derivatives using ethanol or dichloromethane/hexane mixtures .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in benzotriazole intermediate synthesis?
Key variables include:
- Catalyst Loading : p-TsOH at 20 mol% improves condensation efficiency versus lower concentrations .
- Solvent Choice : Chloroform outperforms THF or DCM in minimizing side reactions during intermediate formation .
- Temperature Control : Maintaining 25°C during condensation prevents premature decomposition .
- Grignard Reagent Stoichiometry : A 1.5:1 molar ratio of Grignard reagent to substrate ensures complete substitution .
Q. What methodologies resolve enantiomeric purity challenges for the (R)-configured product?
- Chiral Chromatography : Use of chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol eluents .
- Asymmetric Catalysis : Rhodium-catalyzed hydrofunctionalization of alkynes (e.g., Hoveyda−Grubbs catalyst) can induce enantioselectivity, though adaptation for this specific scaffold requires optimization .
- Circular Dichroism (CD) : Post-synthesis analysis to verify optical activity and enantiomeric excess .
Q. How can computational methods validate structural discrepancies between theoretical and experimental data?
Q. How should researchers address contradictory yield outcomes in Grignard-mediated substitutions?
- Reagent Sensitivity : Grignard reagents require strict anhydrous conditions; trace moisture reduces yields (e.g., use of molecular sieves in THF) .
- Substitution Kinetics : Longer reaction times (24–36 hours) may be needed for bulky substituents (e.g., benzyl vs. ethyl groups) .
- Competitive Side Reactions : Monitor for over-addition or elimination by TLC; quench reactions at 50% conversion if intermediates degrade .
Q. What strategies mitigate air/moisture sensitivity during synthesis?
- Schlenk Techniques : Use argon-purged reaction flasks and syringes for reagent transfer .
- Drying Agents : Molecular sieves (4Å) in THF or DCM prevent hydrolysis of intermediates .
- Low-Temperature Quenching : Quench Grignard reactions at 0°C with degassed water to minimize exothermic side reactions .
Methodological Considerations
Q. Key Data for Synthesis Optimization
| Variable | Optimal Condition | Yield Range | Reference |
|---|---|---|---|
| Grignard Reagent Ratio | 1.5:1 (reagent:substrate) | 63–81% | |
| Catalyst (p-TsOH) | 20 mol% | 51–55% | |
| Column Chromatography | Hexane/EtOAc (7:1 to 3:1) | >90% purity |
Q. Troubleshooting Spectral Data
- Unexpected NMR Peaks : Likely due to residual solvents (e.g., THF at δ 1.8–2.0 ppm) or rotamers. Dry samples thoroughly and acquire spectra at elevated temperatures (e.g., 40°C) .
- Elemental Analysis Mismatches : Recrystallize the compound or repeat combustion analysis to exclude hygroscopic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
